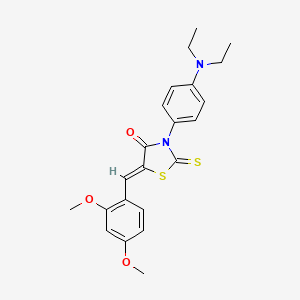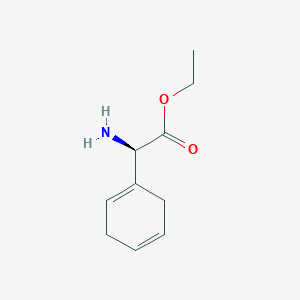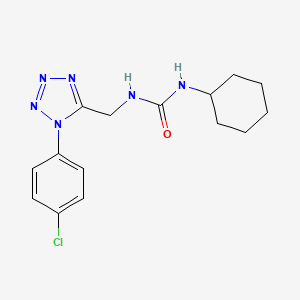![molecular formula C12H18F2N2O2 B2668639 N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2199930-68-0](/img/structure/B2668639.png)
N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[(3,3-Difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide, commonly known as DREADDs, is a chemical tool used in scientific research to manipulate neuronal activity in vivo. DREADDs are genetically engineered receptors that can be activated or inhibited by specific ligands, allowing for precise control over neural circuits.
作用機序
DREADDs are activated or inhibited by specific ligands, which bind to the receptor and cause a conformational change. This change either activates or inhibits the receptor, depending on the type of DREADD used. Once activated or inhibited, the receptor can then modulate the activity of the neuron it is expressed in.
Biochemical and Physiological Effects:
DREADDs have been shown to have a variety of biochemical and physiological effects on neurons. They can modulate the firing rate of neurons, alter synaptic transmission, and even induce long-term changes in neural circuits. DREADDs have also been shown to have effects on non-neuronal cells, such as immune cells and glia.
実験室実験の利点と制限
One of the major advantages of using DREADDs in lab experiments is their specificity. DREADDs can be targeted to specific cell types or even specific neurons within a cell type, allowing for precise control over neural circuits. Additionally, DREADDs are reversible, meaning that their effects can be turned on and off using specific ligands. However, there are also limitations to using DREADDs. The viral vectors used to deliver the DREADD genes can cause inflammation and other adverse effects in the brain. Additionally, the ligands used to activate or inhibit DREADDs can have off-target effects, which can complicate data interpretation.
将来の方向性
There are many potential future directions for research using DREADDs. One area of interest is the use of DREADDs in the development of new therapies for psychiatric disorders. DREADDs could be used to selectively modulate neural circuits that are disrupted in these disorders, potentially leading to new treatments. Additionally, DREADDs could be used to study the neural basis of consciousness and the mechanisms underlying anesthesia. Finally, DREADDs could be used to develop new tools for non-invasive brain stimulation, such as transcranial magnetic stimulation.
合成法
DREADDs are synthesized using recombinant DNA technology. The genes encoding for the receptors are inserted into viral vectors, which are then injected into the brain of an animal model. The viral vectors then infect the neurons, causing them to express the DREADD receptors.
科学的研究の応用
DREADDs have been used in a wide range of scientific research applications, including the study of neural circuits, behavior, and disease. They have been used to investigate the role of specific neurons in addiction, anxiety, depression, and other psychiatric disorders. DREADDs have also been used to study the neural basis of learning and memory, as well as the mechanisms underlying pain and inflammation.
特性
IUPAC Name |
N-[2-[(3,3-difluorocyclohexyl)amino]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O2/c1-3-11(18)16(2)8-10(17)15-9-5-4-6-12(13,14)7-9/h3,9H,1,4-8H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQRFBMHQUSVNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CCCC(C1)(F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(3,3-difluorocyclohexyl)carbamoyl]methyl}-N-methylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(4-hydroxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B2668562.png)
![N-(2-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2668564.png)



![N-[4-(benzylsulfamoyl)phenyl]acetamide](/img/structure/B2668570.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(E)-2-phenylethenesulfonyl]-1,4-diazepane](/img/structure/B2668571.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2668572.png)


